molecular formula C26H20N4O6 B5992772 1-METHYL-N~3~,N~5~-BIS(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE

1-METHYL-N~3~,N~5~-BIS(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE

Cat. No.: B5992772
M. Wt: 484.5 g/mol
InChI Key: KGQQCEIRJFESLV-UHFFFAOYSA-N
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Description

1-METHYL-N~3~,N~5~-BIS(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE is a complex organic compound that features a pyrazole core with two chromenyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-N~3~,N~5~-BIS(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE typically involves multi-step organic reactions. The starting materials might include pyrazole derivatives and chromenyl compounds. Common synthetic routes could involve:

    Step 1: Formation of the pyrazole core through cyclization reactions.

    Step 2: Introduction of the chromenyl groups via substitution reactions.

    Step 3: Final modifications to introduce the carboxamide groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Use of catalysts: to enhance reaction rates.

    Optimization of reaction conditions: such as temperature, pressure, and solvent choice.

    Purification techniques: such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-N~3~,N~5~-BIS(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The chromenyl groups might be susceptible to oxidation under certain conditions.

    Reduction: The compound could be reduced to form different derivatives.

    Substitution: The pyrazole core and chromenyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-METHYL-N~3~,N~5~-BIS(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-METHYL-N~3~,N~5~-BIS(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE derivatives: Compounds with slight modifications to the chromenyl or pyrazole groups.

    Other pyrazole derivatives: Compounds with different substituents on the pyrazole core.

    Chromenyl compounds: Compounds featuring the chromenyl group but with different core structures.

Uniqueness

This compound is unique due to its specific combination of pyrazole and chromenyl groups, which might confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-methyl-3-N,5-N-bis(4-methyl-2-oxochromen-7-yl)pyrazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O6/c1-13-8-23(31)35-21-10-15(4-6-17(13)21)27-25(33)19-12-20(30(3)29-19)26(34)28-16-5-7-18-14(2)9-24(32)36-22(18)11-16/h4-12H,1-3H3,(H,27,33)(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQQCEIRJFESLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3=CC(=NN3C)C(=O)NC4=CC5=C(C=C4)C(=CC(=O)O5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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